1-Bromo-2-(cyclopentyloxy)benzene
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Overview
Description
1-Bromo-2-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H13BrO. It is a colorless liquid at room temperature and is primarily used in various chemical research and industrial applications .
Mechanism of Action
Target of Action
1-Bromo-2-(cyclopentyloxy)benzene is a chemical compound that is often used in organic synthesis It’s known that brominated compounds often act as electrophiles in organic reactions .
Mode of Action
They can participate in various types of reactions, including substitution reactions and coupling reactions .
Biochemical Pathways
Brominated compounds are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
As a brominated compound, its bioavailability would likely depend on factors such as its lipophilicity, molecular weight, and the presence of transporters in the body .
Result of Action
As a brominated compound, it is likely to be reactive and could potentially form covalent bonds with other molecules, leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclopentyloxy)benzene can be synthesized through the bromination of 2-(cyclopentyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclopentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2-(cyclopentyloxy)phenol when hydroxide is the nucleophile.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology and Medicine: The compound has been studied for its potential role in drug development and clinical trials, showing promising anticancer activity.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Bromo-2-(methoxy)benzene
- 1-Bromo-2-(ethoxy)benzene
- 1-Bromo-2-(propoxy)benzene
Comparison: 1-Bromo-2-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs with different alkoxy groups . This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-cyclopentyloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBXRWKMPYOEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620003 |
Source
|
Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494773-69-2 |
Source
|
Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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